3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid
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Description
This compound, also known by registry numbers ZINC000005332517 and ZINC000019620112 , is a chemical with the molecular formula C15H14N4O5S and a molecular weight of 362.36 . It is available from various suppliers for scientific research needs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel sulfonamides were synthesized by reacting reduced products with various sulfonyl chlorides . The structures of these compounds were characterized using spectroscopic analysis techniques such as IR, 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of this compound includes a sulfamoyl group attached to a 4-methylpyrimidin-2-yl group and a phenylcarbamoyl group . The SMILES representation of the molecule isCc1ccnc(NS(=O)(=O)c2ccc(NC(=O)C=C/C(O)=O)cc2)n1
.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides containing this compound have shown antimicrobial activity against various microorganism strains, including Gram-positive bacteria, clinic isolate, and yeast and mold .
Antifungal Activity
New pyrimidine derivatives of this compound have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi. Some of these compounds were found to be more potent than control fungicides .
Structural Characterization
This compound has been structurally characterized in various salt forms, such as mesylate, picrate, citrate, fumarate, or malonate, particularly in studies related to leukemia treatment .
properties
IUPAC Name |
4-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-10-8-9-16-15(17-10)19-25(23,24)12-4-2-11(3-5-12)18-13(20)6-7-14(21)22/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,21,22)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZGGVMFHTYWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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